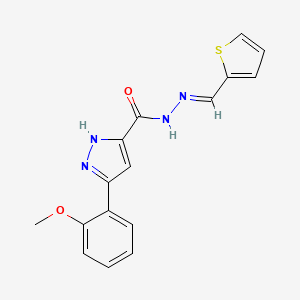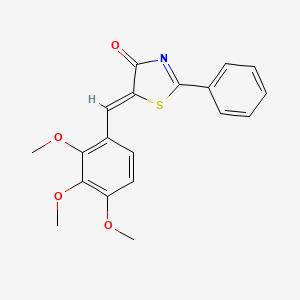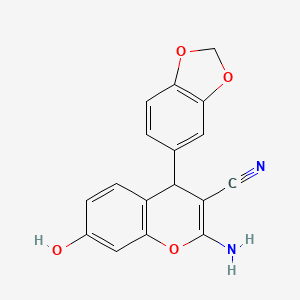![molecular formula C31H25N3O6 B11689736 N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with an isatin derivative under acidic conditions.
Introduction of the nitro group: Nitration of the quinoline core using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Reduction: Amino derivatives.
Oxidation: Quinoline N-oxide.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The nitro and quinoline groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-furamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its quinoline core, along with the nitro, ethoxy, and methoxy groups, make it a versatile compound for various applications.
Properties
Molecular Formula |
C31H25N3O6 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H25N3O6/c1-3-39-24-12-14-25(15-13-24)40-26-17-21(16-22(18-26)34(36)37)32-31(35)28-19-30(20-8-10-23(38-2)11-9-20)33-29-7-5-4-6-27(28)29/h4-19H,3H2,1-2H3,(H,32,35) |
InChI Key |
AXMWXYCAVCWLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-diiodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11689655.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11689660.png)

![2-(2-{[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)propanoic acid](/img/structure/B11689667.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11689675.png)

![(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689678.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11689689.png)
![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)
